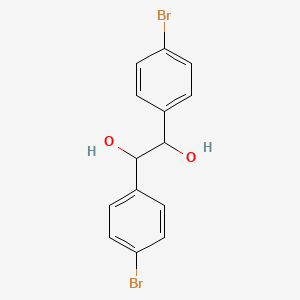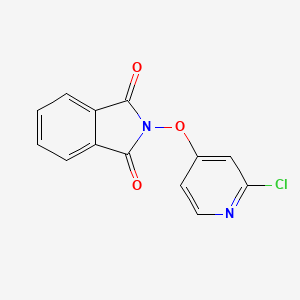
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of an isoindoline-1,3-dione moiety, which is a heterocyclic structure containing two carbonyl groups at positions 1 and 3. The compound also features a chloropyridinyl group attached via an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold. The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the isoindoline-1,3-dione is replaced by the chloropyridinyl group .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .
化学反应分析
Types of Reactions
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The chloropyridinyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted isoindoline-1,3-dione derivatives.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
科学研究应用
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies:
Industrial Applications: It is used in the synthesis of herbicides, colorants, dyes, and polymer additives.
作用机制
The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound modulates the activity of dopamine receptors, particularly the D2 receptor, by binding to its allosteric site.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
相似化合物的比较
Similar Compounds
Thalidomide: A well-known phthalimide derivative used as an immunomodulatory drug.
Lenalidomide: Another phthalimide derivative with anti-inflammatory and anti-cancer properties.
Pomalidomide: A derivative used in the treatment of multiple myeloma.
Uniqueness
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike thalidomide and its derivatives, this compound has a chloropyridinyl group that enhances its interaction with specific molecular targets, such as dopamine receptors and β-amyloid proteins .
属性
分子式 |
C13H7ClN2O3 |
|---|---|
分子量 |
274.66 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-4-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-7-8(5-6-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |
InChI 键 |
GYUBFPZMSOUQET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



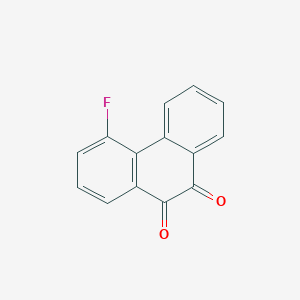
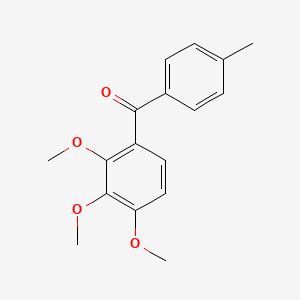

![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)

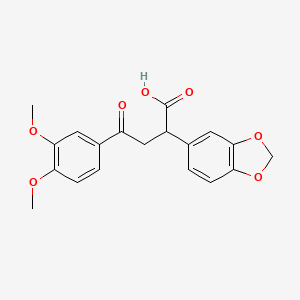
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


